3-(3-hydroxypropylamino)-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile
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Overview
Description
4-[(3-hydroxypropyl)amino]-7,8,9,10-tetrahydro-6H-pyrimido[4’,5’:4,5]pyrrolo[1,2-a]azepine-11-carbonitrile is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrimido[4’,5’:4,5]pyrrolo[1,2-a]azepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-hydroxypropyl)amino]-7,8,9,10-tetrahydro-6H-pyrimido[4’,5’:4,5]pyrrolo[1,2-a]azepine-11-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(3-hydroxypropyl)amino]-7,8,9,10-tetrahydro-6H-pyrimido[4’,5’:4,5]pyrrolo[1,2-a]azepine-11-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[(3-hydroxypropyl)amino]-7,8,9,10-tetrahydro-6H-pyrimido[4’,5’:4,5]pyrrolo[1,2-a]azepine-11-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific protein kinases.
Biology: The compound is used in studies related to cell signaling pathways and molecular interactions.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-hydroxypropyl)amino]-7,8,9,10-tetrahydro-6H-pyrimido[4’,5’:4,5]pyrrolo[1,2-a]azepine-11-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cell signaling pathways, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share a similar core structure and are also investigated for their kinase inhibitory properties.
2-aminopyrimidin-4(3H)-one derivatives: These compounds are known for their antiviral and antitumor activities.
Uniqueness
4-[(3-hydroxypropyl)amino]-7,8,9,10-tetrahydro-6H-pyrimido[4’,5’:4,5]pyrrolo[1,2-a]azepine-11-carbonitrile is unique due to its specific structural features and the presence of the hydroxypropylamino group, which may contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H19N5O |
---|---|
Molecular Weight |
285.34g/mol |
IUPAC Name |
3-(3-hydroxypropylamino)-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile |
InChI |
InChI=1S/C15H19N5O/c16-9-11-12-5-2-1-3-7-20(12)14-13(11)18-10-19-15(14)17-6-4-8-21/h10,21H,1-8H2,(H,17,18,19) |
InChI Key |
VBJQURXKYJLJAP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C3=C(N2CC1)C(=NC=N3)NCCCO)C#N |
Canonical SMILES |
C1CCC2=C(C3=C(N2CC1)C(=NC=N3)NCCCO)C#N |
Origin of Product |
United States |
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